molecular formula C3F9InO9S3 B151923 Indium(III) trifluoromethanesulfonate CAS No. 128008-30-0

Indium(III) trifluoromethanesulfonate

Cat. No.: B151923
CAS No.: 128008-30-0
M. Wt: 562 g/mol
InChI Key: UCYRAEIHXSVXPV-UHFFFAOYSA-K
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Description

Indium(III) trifluoromethanesulfonate, also known as indium(III) triflate, is a chemical compound with the molecular formula (CF₃SO₃)₃In. It is a white, hygroscopic powder that is used primarily as a Lewis acid catalyst in organic synthesis. This compound is known for its high stability and effectiveness in catalyzing various chemical reactions .

Scientific Research Applications

Indium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Organic Synthesis: It is extensively used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It serves as a precursor for the preparation of indium-containing materials, such as indium oxide and indium sulfide, which are used in electronics and optoelectronics.

    Biological Studies: It is used in the synthesis of biologically active compounds, including potential drug candidates.

    Industrial Catalysis: It is employed in various industrial processes to enhance reaction rates and selectivity

Safety and Hazards

Indium(III) trifluoromethanesulfonate is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Biochemical Analysis

Biochemical Properties

Indium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions. For instance, it is involved in the synthesis of stable indium bacteriochlorins and decahydroquinoline-type toxins through intramolecular hetero Diels-Alder reactions . The compound’s ability to act as a catalyst in these reactions highlights its importance in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in reactions that alter cellular activities, leading to changes in cell behavior and function. For example, its role in the synthesis of benzoxazoles via cyclocondensations can impact cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a Lewis acid catalyst, it binds to specific sites on enzymes and proteins, facilitating or inhibiting their activity. This binding interaction can lead to changes in the conformation of the biomolecules, affecting their function. Additionally, the compound’s catalytic properties can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing it to maintain its catalytic activity over extended periods . Its degradation products may have different effects on cells, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating biochemical reactions without causing toxicity. At high doses, it may lead to adverse effects, including toxicity and disruption of cellular processes. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as a catalyst in organic synthesis highlights its importance in metabolic processes. The compound’s interactions with phosphoryl compounds and other biomolecules can affect the overall metabolic activity within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its catalytic activity and overall function .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can affect its catalytic properties and interactions with biomolecules, ultimately influencing cellular processes .

Preparation Methods

Indium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of indium(III) oxide with trifluoromethanesulfonic acid. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

In2O3+6CF3SO3H2In(CF3SO3)3+3H2O\text{In}_2\text{O}_3 + 6 \text{CF}_3\text{SO}_3\text{H} \rightarrow 2 \text{In}(\text{CF}_3\text{SO}_3)_3 + 3 \text{H}_2\text{O} In2​O3​+6CF3​SO3​H→2In(CF3​SO3​)3​+3H2​O

In industrial settings, the production of this compound may involve more complex procedures to ensure high purity and yield. These methods often include additional purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Indium(III) trifluoromethanesulfonate is involved in various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the common reactions it undergoes include:

    Substitution Reactions: It can catalyze nucleophilic substitution reactions, where it activates electrophiles to facilitate the substitution process.

    Cycloaddition Reactions: It is used in Diels-Alder reactions to form cyclic compounds.

    Condensation Reactions: It catalyzes the formation of carbon-carbon bonds in aldol condensations and related reactions.

Common reagents used in these reactions include dienes, aldehydes, ketones, and various nucleophiles. The major products formed depend on the specific reaction but often include complex organic molecules such as benzoxazoles and decahydroquinoline derivatives .

Comparison with Similar Compounds

Indium(III) trifluoromethanesulfonate is often compared with other metal triflates, such as scandium(III) trifluoromethanesulfonate, ytterbium(III) trifluoromethanesulfonate, and bismuth(III) trifluoromethanesulfonate. While these compounds share similar catalytic properties, this compound is unique due to its high stability and effectiveness in a broader range of reactions. Other similar compounds include:

This compound stands out for its versatility and efficiency in catalysis, making it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

indium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYRAEIHXSVXPV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9InO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370444
Record name Indium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128008-30-0
Record name Indium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indium(III) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Indium(III) trifluoromethanesulfonate
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Indium(III) trifluoromethanesulfonate

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